molecular formula C10H10Br2N4O B5042130 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(2-bromophenyl)ethanone;bromide

2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(2-bromophenyl)ethanone;bromide

Cat. No.: B5042130
M. Wt: 362.02 g/mol
InChI Key: JDCYEBNNRMKMJI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials chosen and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazolium ring, for example, is a heterocyclic ring (a ring containing atoms of at least two different elements), which can have interesting chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the 1,2,4-triazolium ring could undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amino and oxoethyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, for example, the mechanism would depend on the specific biological target. The compound could potentially interact with biological molecules through its various functional groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties. For example, if the compound is volatile, inhalation could be a risk. If it’s reactive, it could pose a risk of chemical burns .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if the compound has interesting biological activity, it could be studied further as a potential drug. If it has unique physical or chemical properties, it could find use in materials science or other fields .

Properties

IUPAC Name

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2-bromophenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN4O.BrH/c11-9-4-2-1-3-8(9)10(16)5-15-7-14(12)6-13-15;/h1-4,6-7H,5,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCYEBNNRMKMJI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2C=[N+](C=N2)N)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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